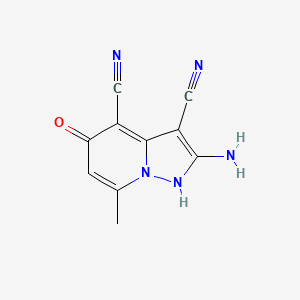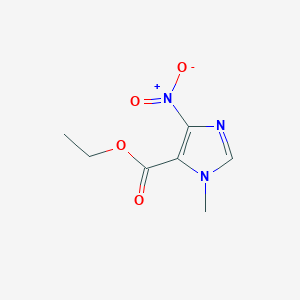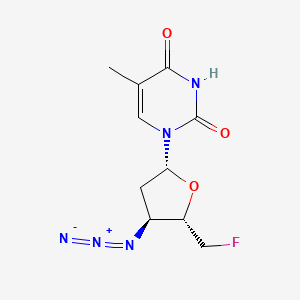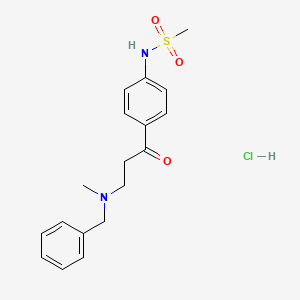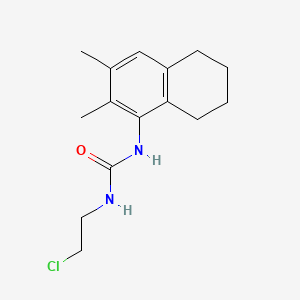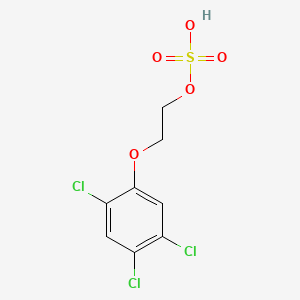
2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate is an organic compound with the molecular formula C8H7Cl3O5S. It is characterized by the presence of a trichlorophenoxy group attached to an ethyl hydrogen sulfate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate typically involves the reaction of 2,4,5-trichlorophenol with ethylene oxide, followed by the sulfonation of the resulting product. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the sulfonation process. The overall reaction can be summarized as follows:
-
Reaction of 2,4,5-Trichlorophenol with Ethylene Oxide: [ \text{C}_6\text{H}_2\text{Cl}_3\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{OCH}_2\text{CH}_2\text{OH} ]
-
Sulfonation of the Resulting Product: [ \text{C}_6\text{H}_2\text{Cl}_3\text{OCH}_2\text{CH}_2\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{OCH}_2\text{CH}_2\text{OSO}_3\text{H} ]
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices in the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxy derivatives.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of less chlorinated phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of herbicides and pesticides.
Wirkmechanismus
The mechanism of action of 2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,5-Trichlorophenoxyacetic acid
- 2,4-Dichlorophenoxyacetic acid
- 2,4,5-Trichlorophenol
Uniqueness
2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate is unique due to its specific structural features, such as the presence of both trichlorophenoxy and ethyl hydrogen sulfate groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
69633-04-1 |
|---|---|
Molekularformel |
C8H7Cl3O5S |
Molekulargewicht |
321.6 g/mol |
IUPAC-Name |
2-(2,4,5-trichlorophenoxy)ethyl hydrogen sulfate |
InChI |
InChI=1S/C8H7Cl3O5S/c9-5-3-7(11)8(4-6(5)10)15-1-2-16-17(12,13)14/h3-4H,1-2H2,(H,12,13,14) |
InChI-Schlüssel |
YWNCRLWPJZLWGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCOS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)

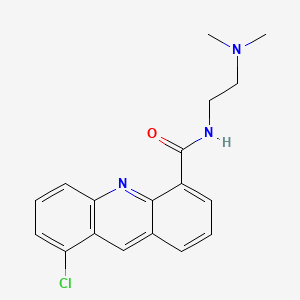
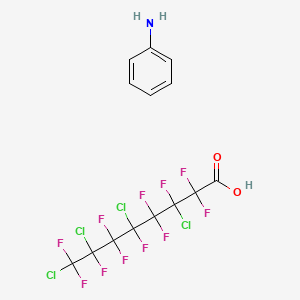
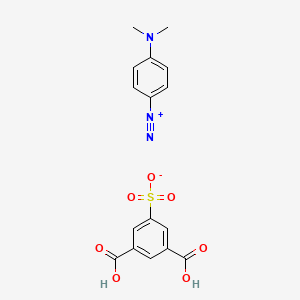

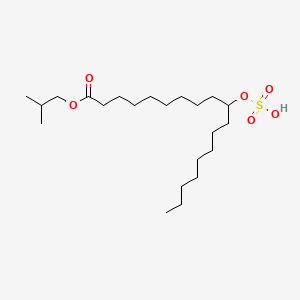
![(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12810906.png)
